molecular formula C16H16ClNO2 B2680084 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232816-37-3

2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol

Cat. No.: B2680084
CAS No.: 1232816-37-3
M. Wt: 289.76
InChI Key: AWYVPSCCAGLWQP-VCHYOVAHSA-N
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Description

2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenolic hydroxyl group, an ethoxy group, and a substituted imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation reaction between 4-chloro-2-methylaniline and 6-ethoxy-2-hydroxybenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential therapeutic effects could involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol
  • 2-{(E)-[(4-methylphenyl)imino]methyl}-6-ethoxyphenol
  • 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-4-ethoxyphenol

Uniqueness

2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol is unique due to the specific combination of substituents on the phenolic ring, which can influence its chemical reactivity and biological activity. The presence of the chloro and ethoxy groups, along with the imine linkage, provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-[(4-chloro-2-methylphenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-13(17)9-11(14)2/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYVPSCCAGLWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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